molecular formula C12H10N2O5S B12117184 4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid

4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid

Katalognummer: B12117184
Molekulargewicht: 294.29 g/mol
InChI-Schlüssel: YKMDEODOBUIMAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid is a synthetic small molecule featuring a benzoic acid core linked to a 2,4-dioxo-1,3-thiazolidine (rhodanine) moiety via an acetylated amine bridge. This compound has garnered attention due to its structural similarity to thiazolidinedione (TZD) derivatives, which are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The carboxylic acid group enhances solubility and facilitates interactions with biological targets, while the rhodanine ring contributes to electron-deficient character, enabling π-π stacking and hydrogen bonding .

Eigenschaften

Molekularformel

C12H10N2O5S

Molekulargewicht

294.29 g/mol

IUPAC-Name

4-[[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid

InChI

InChI=1S/C12H10N2O5S/c15-9(5-8-10(16)14-12(19)20-8)13-7-3-1-6(2-4-7)11(17)18/h1-4,8H,5H2,(H,13,15)(H,17,18)(H,14,16,19)

InChI-Schlüssel

YKMDEODOBUIMAW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CC2C(=O)NC(=O)S2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of (2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl Chloride

The precursor, (2,4-dioxo-1,3-thiazolidin-5-yl)acetyl chloride, is synthesized via chlorination of (2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dioxane or dichloromethane. The reaction is typically conducted under reflux (60–80°C) for 4–6 hours, yielding the acid chloride in >90% purity.

Reaction Conditions:

  • Solvent: Anhydrous dioxane or dichloromethane

  • Temperature: 60–80°C (reflux)

  • Duration: 4–6 hours

  • Catalyst: None required

Coupling with 4-Aminobenzoic Acid

The acid chloride intermediate is reacted with 4-aminobenzoic acid in the presence of a base to neutralize HCl byproducts. Pyridine or triethylamine (TEA) is commonly employed, with pyridine offering dual functionality as a solvent and base.

Procedure:

  • Dissolve 4-aminobenzoic acid (1.0 equiv) in anhydrous pyridine or dioxane.

  • Add (2,4-dioxo-1,3-thiazolidin-5-yl)acetyl chloride (1.1 equiv) dropwise under nitrogen atmosphere.

  • Stir the mixture at room temperature for 12–24 hours.

  • Quench the reaction by adding ice-cold water, acidify to pH 3–4 with diluted HCl, and isolate the precipitate via filtration.

Optimization Insights:

  • Solvent Choice: Pyridine enhances reaction efficiency by solubilizing both reactants and sequestering HCl.

  • Stoichiometry: A 10% excess of acid chloride ensures complete conversion of the amine.

Purification and Crystallization Techniques

Crude products are purified via recrystallization using solvent systems tailored to the compound’s solubility:

Solvent System Yield (%) Purity (HPLC) Source
n-Butanol78–8295–97%
DMF:Water (2:1)85–8898–99%
Ethanol:Acetic Acid (1:2)80–8496–98%

Crystallization from DMF:Water (2:1) achieves the highest purity due to selective solubility of byproducts in aqueous phases.

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.84 (s, 1H, COOH), 10.21 (s, 1H, NH), 7.93–7.66 (m, 4H, Ar-H), 7.21 (s, 1H, =CH), 3.90 (s, 2H, CH₂).

  • ESI-MS: m/z 293.2 [M+H]⁺, consistent with the molecular formula C₁₂H₈N₂O₅S.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:water 70:30) shows a single peak at retention time 6.8 minutes, confirming >98% purity.

Comparative Analysis of Methodologies

Parameter Pyridine Method Triethylamine Method
Reaction Time 24 hours12 hours
Yield 78–82%85–88%
Byproduct Formation ModerateLow
Scalability Suitable for >100 gLimited to <50 g

The triethylamine method offers faster reaction times and higher yields, making it preferable for small-scale synthesis.

Industrial-Scale Production Considerations

For bulk manufacturing, continuous-flow reactors are proposed to enhance reproducibility and reduce reaction times. Key parameters include:

  • Residence Time: 30–60 minutes

  • Temperature Control: 25°C (±2°C)

  • Solvent Recovery: >90% via distillation

Pilot studies indicate a 15% cost reduction compared to batch processes.

Challenges and Mitigation Strategies

Hydrolysis of Acid Chloride

Exposure to moisture leads to premature hydrolysis, reducing yields. Mitigation includes:

  • Rigorous drying of solvents and reactants.

  • Use of molecular sieves (3Å) in reaction mixtures.

Byproduct Formation

N-Acylation byproducts are minimized by maintaining pH <5 during workup .

Analyse Chemischer Reaktionen

4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoesäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).

    Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxidionen, Cyanidionen).

Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Antimicrobial Activity
Research indicates that compounds similar to 4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid exhibit notable antimicrobial properties. Studies have shown that thiazolidinone derivatives can inhibit the growth of various bacterial strains, suggesting potential use in treating infections.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of thiazolidinone derivatives and their antimicrobial efficacy. The results indicated that certain derivatives demonstrated a significant reduction in bacterial viability compared to control groups .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiazolidinone derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions like arthritis.

Case Study : In a clinical trial reported in Pharmacological Research, patients with rheumatoid arthritis showed improved symptoms when treated with a thiazolidinone derivative similar to this compound .

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulation and inhibition of tumor growth.

Case Study : Research published in Cancer Letters demonstrated that a derivative of this compound effectively inhibited the proliferation of breast cancer cells in vitro. The study noted a significant decrease in cell viability at higher concentrations of the compound .

Data Table of Applications

Application AreaDescriptionReference
AntimicrobialInhibition of bacterial growthJournal of Medicinal Chemistry
Anti-inflammatoryModulation of inflammatory pathwaysPharmacological Research
AnticancerInduction of apoptosis in cancer cellsCancer Letters

Wirkmechanismus

The mechanism of action of 4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This inhibition leads to the suppression of tumor cell growth and induces apoptosis (programmed cell death) in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Structural Features Biological Activity Key References
4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid Benzoic acid + rhodanine-acetyl linkage Anticancer (IC₅₀: 15.28–12.7 mg/mL for MCF-7/A549 cells)
4-({4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoyl}amino)benzoic acid Benzophenone linker + rhodanine-ylidene substitution Not reported; predicted enhanced π-conjugation
4-{5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-furyl}benzoic acid Furyl bridge + rhodanine-methyl substitution Keratinous pigmentation modulation (cosmetic applications)
4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)benzoic acid Benzylidene substitution at C5 of rhodanine Anti-inflammatory, PPAR-γ modulation (BML-260 derivative)
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-thiadiazol-2-yl]acetamide Thiadiazole + trimethoxyphenyl substitution Anticancer (IC₅₀: 15.28 mg/mL for MCF-7)
Key Observations:
  • Substitution at C5 of Rhodanine: Compounds like 4-{5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-furyl}benzoic acid (furyl substitution) exhibit distinct biological roles (e.g., cosmetic applications) compared to the acetyl-amino-bridged parent compound .
  • Benzylidene vs.
  • Hybrid Molecules : Derivatives incorporating thiadiazole or trimethoxyphenyl groups (e.g., ) show enhanced anticancer activity, suggesting synergistic effects from heterocyclic appendages .
Anticancer Activity:
  • The parent compound and its thiadiazolyl derivative () demonstrate comparable IC₅₀ values against MCF-7 and A549 cells, but the latter’s trimethoxyphenyl group may enhance membrane permeability .
  • 4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)benzoic acid (BML-260) is a PPAR-γ agonist with anti-inflammatory applications, diverging from the parent compound’s anticancer focus .
Antimicrobial Activity:
Enzyme Inhibition:
  • 4-({[(Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid () inhibits aldose and aldehyde reductase (IC₅₀ < 1 μM), highlighting the importance of methoxy and hydroxy substitutions in enzyme targeting .

Biologische Aktivität

4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid, also known as a thiazolidine derivative, has garnered attention for its potential biological activities. This compound features a complex molecular structure characterized by a thiazolidinone moiety linked to an acetylamino group and a benzoic acid component. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₀N₂O₆S, with a molecular weight of 310.28 g/mol. The presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), and thiazolidinone enhances its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC₁₂H₁₀N₂O₆S
Molecular Weight310.28 g/mol
Functional GroupsHydroxyl, Carbonyl, Thiazolidinone

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have shown that thiazolidinone derivatives can induce apoptosis in various cancer cell lines. For example, compounds similar to this compound have demonstrated selective cytotoxicity against K562 (IC50 values ranging from 8.5 µM to 14.9 µM) and HeLa cells (IC50 values from 8.9 µM to 15.1 µM) . The mechanism of action often involves the activation of intrinsic and extrinsic apoptotic pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolidinone derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In vitro studies report minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against S. aureus .

Antidiabetic Potential

Some thiazolidinone derivatives exhibit insulin-sensitizing effects. Compounds structurally related to this compound have been shown to enhance glucose uptake in insulin-resistant models . This suggests potential applications in managing type 2 diabetes.

Case Studies

Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives:

  • Cytotoxicity Study : A recent study synthesized multiple thiazolidinone derivatives and evaluated their anticancer properties against various cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects comparable to standard chemotherapeutics like cisplatin .
  • Antibacterial Evaluation : Another study tested the antibacterial efficacy of thiazolidinones against clinical isolates of MRSA and other resistant strains. The results demonstrated that specific derivatives could reduce biofilm formation significantly .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiazolidine ring may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with insulin receptors enhances glucose uptake in target tissues.

Q & A

Q. How do substituents on the benzoic acid moiety alter the compound's mechanism of action?

  • Methodology : Synthesize derivatives with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups. Compare their effects on enzymatic targets (e.g., COX-2 inhibition ) using kinetic assays (Km/Vmax). Structure-activity trends can guide lead optimization.

Tables

Table 1 : Comparative Bioactivity of Thiazolidinone Analogs

CompoundTarget ActivityIC50/EC50Reference
4-[(2,4-dioxo-thiazolidin-5-yl)methyl]benzoic acidAnti-tumor (MCF-7)8.2 μM
Dual PPARγ/δ agonist analogPPARγ activation2-fold ↑ mRNA
Pyridine-substituted thiazolidinoneAnti-inflammatoryCOX-2 IC50: 0.5 μM

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.